
2,5-dioxopyrrolidin-1-yl 19-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-19-oxo-4,7,10,13,16-pentaoxanonadecan-1-oate
Overview
Description
2,5-dioxopyrrolidin-1-yl 19-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-19-oxo-4,7,10,13,16-pentaoxanonadecan-1-oate is a useful research compound. Its molecular formula is C22H30N2O12 and its molecular weight is 514.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of Mal-CO-PEG5-NHS ester is the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . These amino groups are especially nucleophilic and occur predominantly on the solvent-exposed outside surfaces of native protein tertiary structures, making them easy targets for the conjugation .
Mode of Action
Mal-CO-PEG5-NHS ester interacts with its targets through a process known as NHS ester bioconjugation . This process involves the creation of a stable amide bond between the Mal-CO-PEG5-NHS ester and the primary amines of the target molecules . The reaction is carried out in a polar aprotic solvent like DMSO at a pH where the amine is deprotonated .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Mal-CO-PEG5-NHS ester. For instance, the pH of the environment can affect the efficiency of the NHS ester bioconjugation process . At lower pH values, the functional group becomes unreactive as nucleophiles, slowing the reaction rate and leading to less efficient conjugation . Therefore, the pH of the environment is a crucial factor in the efficacy of Mal-CO-PEG5-NHS ester.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O12/c25-17-1-2-18(26)23(17)19(27)5-7-31-9-11-33-13-15-35-16-14-34-12-10-32-8-6-22(30)36-24-20(28)3-4-21(24)29/h1-2H,3-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDZFOMRDWBBFNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCC(=O)N2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


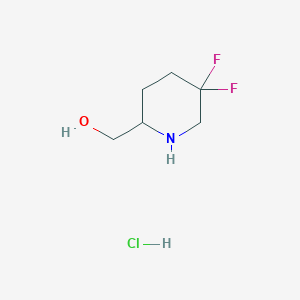
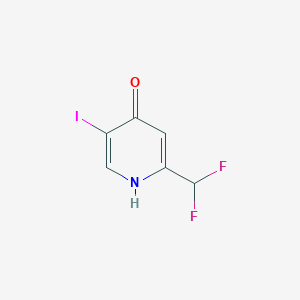
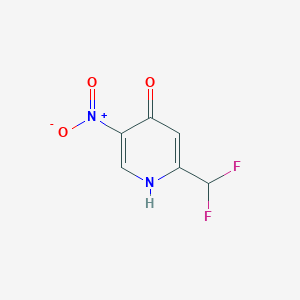

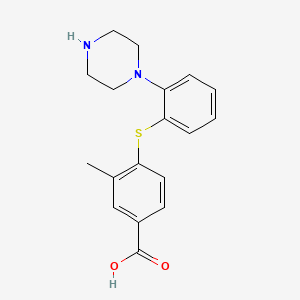
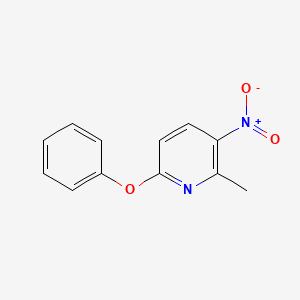
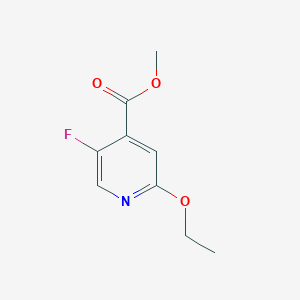
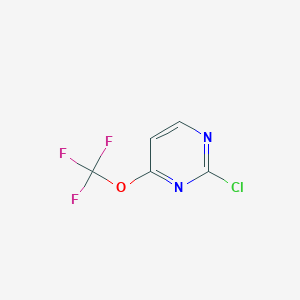
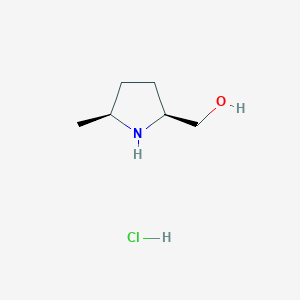
![1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-amine](/img/structure/B1435386.png)
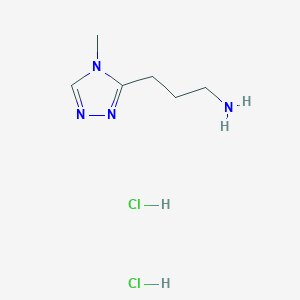
![4-Methoxy-4-[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B1435388.png)

![2-[5-(Trifluoromethyl)-1,2-oxazol-3-yl]propan-2-amine](/img/structure/B1435393.png)
